Ivomec
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Overview
Description
Ivomec, known scientifically as ivermectin, is a broad-spectrum antiparasitic agent derived from the avermectins, a family of potent compounds isolated from the fermentation of the bacterium Streptomyces avermitilis . It is widely used in veterinary medicine to control internal and external parasites in livestock, including cattle, swine, and sheep .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivermectin is synthesized through a semi-synthetic process starting from avermectin B1, which is obtained via fermentation of Streptomyces avermitilis. The key steps involve selective hydrogenation and epoxidation reactions .
Industrial Production Methods: Industrial production of ivermectin involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1. This is followed by chemical modification to yield ivermectin. The process includes:
- Fermentation: Culturing Streptomyces avermitilis under controlled conditions to produce avermectin B1.
- Extraction: Isolating avermectin B1 from the fermentation broth.
- Chemical Modification: Hydrogenation and epoxidation to convert avermectin B1 to ivermectin .
Chemical Reactions Analysis
Types of Reactions: Ivermectin undergoes various chemical reactions, including:
Oxidation: Ivermectin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Saturated compounds from reduction.
- Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ivermectin has a wide range of applications in scientific research:
Mechanism of Action
Ivermectin exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and death of the parasite . Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid .
Comparison with Similar Compounds
Albendazole: Another broad-spectrum antiparasitic agent used to treat a variety of parasitic worm infestations.
Moxidectin: A macrocyclic lactone similar to ivermectin, used to control parasites in livestock.
Doramectin: Another member of the avermectin family, used for similar purposes in veterinary medicine.
Comparison:
Albendazole: Unlike ivermectin, albendazole is primarily used for treating parasitic worm infestations in humans and has a different mechanism of action, targeting microtubule formation in parasites.
Moxidectin: Moxidectin has a longer half-life and is more lipophilic than ivermectin, providing prolonged protection against parasites.
Properties
Molecular Formula |
C95H146O28 |
---|---|
Molecular Weight |
1736.2 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI Key |
SPBDXSGPUHCETR-JFUDTMANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Origin of Product |
United States |
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